N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide
Description
N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a hydrazinecarbonyl linkage, and a phthalazinyl moiety, making it a subject of interest in medicinal chemistry and material science.
Properties
Molecular Formula |
C24H18BrN5O4 |
|---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H18BrN5O4/c25-16-10-11-19(31)15(12-16)13-26-29-24(34)21(27-22(32)14-6-2-1-3-7-14)20-17-8-4-5-9-18(17)23(33)30-28-20/h1-13,21,31H,(H,27,32)(H,29,34)(H,30,33)/b26-13+ |
InChI Key |
YLEPEEWLGRTUOT-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and hydrazinecarboxamide, followed by further reactions with 4-hydroxyphthalazin-1-ylmethylbenzamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydrazone linkage to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s hydrazone linkage and brominated phenyl group allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N-({N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE stands out due to its combination of a brominated phenyl group, hydrazinecarbonyl linkage, and phthalazinyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
